3-(Phenylthio)-1-(1-pyrrolidinyl)-1-propanone
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Overview
Description
3-(phenylthio)-1-(1-pyrrolidinyl)-1-propanone is an aryl sulfide.
Scientific Research Applications
Asymmetric Synthesis
- "3-(Phenylthio)-1-(1-pyrrolidinyl)-1-propanone" is involved in asymmetric synthesis processes. For instance, it's used in the enantioselective synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drugs, using Saccharomyces cerevisiae reductase (Choi et al., 2010).
Precursors for Secondary Alcohols
- The compound serves as a precursor for secondary alcohols. For example, optically pure (S)-3-phenylthio-1,2-propanediol, obtained from its enantioselective reduction, is used for synthesizing both enantiomers of secondary alcohols, like in the creation of 5-hexadecanolide (Fujisawa et al., 1985).
Molecular Structure Analysis
- The compound's derivatives are studied for their molecular structure. X-ray crystallographic analysis is utilized to understand their configuration and properties, as seen in the study of 2-Phenyl-3-(5,6,7,7a-tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-3-ylidene)-1-propene-1,1-dicarbonitrile (George et al., 1998).
Biotransformation Studies
- Biotransformation studies involving the compound have been conducted, such as the formation of single diastereomers of β-hydroxy sulfoxides by transforming β-ketosulfides using Helminthosporium species (Holland et al., 2002).
Corrosion Inhibition
- The compound is also explored for its potential in corrosion inhibition. A study on 1-phenyl-3-(1-pyrrolidinyl)-1-propanone demonstrated its effectiveness as a corrosion inhibitor for N80 steel in hydrochloric acid (Pan et al., 2016).
Properties
Molecular Formula |
C13H17NOS |
---|---|
Molecular Weight |
235.35 g/mol |
IUPAC Name |
3-phenylsulfanyl-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C13H17NOS/c15-13(14-9-4-5-10-14)8-11-16-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 |
InChI Key |
HBARXHJNGNDQAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CCSC2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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